molecular formula C10H8O3 B8780718 5-hydroxy-4-methyl-2H-1-benzopyran-2-one CAS No. 2373-34-4

5-hydroxy-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B8780718
CAS No.: 2373-34-4
M. Wt: 176.17 g/mol
InChI Key: KZTGTVVRGQELJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-4-methyl-2H-1-benzopyran-2-one is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Applications

1. Antiviral Properties
Research has demonstrated that derivatives of 5-hydroxy-4-methyl-2H-1-benzopyran-2-one exhibit antiviral activities. For instance, studies have shown that certain coumarin derivatives can act as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, showcasing their potential in antiviral drug development .

Case Study:
In a study focusing on the synthesis and biological evaluation of coumarin derivatives, compounds were tested for their ability to inhibit HCV replication. The most potent compounds exhibited IC50 values in the low micromolar range, indicating significant antiviral efficacy .

2. Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. Various substituted derivatives have been synthesized and tested for their effectiveness in reducing inflammation and pain.

Case Study:
A series of experiments evaluated the anti-inflammatory activity of different this compound derivatives. Results indicated that specific modifications to the benzopyran structure enhanced anti-inflammatory activity, with some compounds showing comparable effects to standard anti-inflammatory drugs .

Agricultural Applications

1. Nematicidal Activity
Recent studies have highlighted the nematicidal properties of this compound derivatives against plant-parasitic nematodes. This application is particularly relevant in agricultural practices aimed at controlling nematode populations that affect crop yields.

Data Table: Nematicidal Activity Against Meloidogyne javanica

CompoundConcentration (ppm)Mortality (%)
6-Chloro-7-hydroxy-4-methyl-2H-benzopyran-2-one1000100
4-Hydroxy-2H-benzopyran-2-one100080
7-Hydroxy-4-methyl-2H-benzopyran-2-one100050

In a controlled experiment, various concentrations of these compounds were tested against second-stage juveniles (J2) of Meloidogyne javanica. The results indicated that the presence of specific substituents significantly enhanced nematicidal activity, with complete mortality observed at higher concentrations .

Environmental Applications

1. Phytoremediation Potential
The environmental applications of this compound include its potential use in phytoremediation strategies to mitigate soil contamination. The compound's ability to interact with heavy metals and organic pollutants has been a subject of research.

Case Study:
Research has indicated that certain coumarin derivatives can enhance the uptake and accumulation of heavy metals in plants, thereby aiding in the detoxification of contaminated soils. This property is attributed to the chelating ability of the benzopyran structure, which facilitates metal ion binding .

Chemical Reactions Analysis

Bromination Reactions

Bromination occurs at both allylic (methyl group) and aromatic positions, depending on reaction conditions:

Allylic Bromination

  • Reagents : N-Bromosuccinimide (NBS) or HBr-H₂O₂ under protic/aprotic solvents.

  • Mechanism : Radical-initiated bromination at the C4 methyl group via allylic hydrogen abstraction.

  • Product : 4-(Bromomethyl)-5-hydroxy-2H-1-benzopyran-2-one.

  • Key Evidence :

    • In ¹H NMR, the methyl proton signal (δ ~2.34) disappears, replaced by a -CH₂Br signal at δ ~3.22 .

    • Antibacterial activity increases in the brominated derivative compared to the parent compound .

Aromatic Bromination

  • Reagents : Liquid Br₂ in dichloromethane or DDH (dibromantin) under microwave irradiation.

  • Mechanism : Electrophilic substitution at C6 or C8 positions, directed by the electron-donating -OH group.

  • Products : 6-Bromo- or 8-bromo-5-hydroxy-4-methylcoumarin.

  • Key Evidence :

    • Aromatic proton signals shift in ¹H NMR (e.g., δ 7.7 for C8-H becomes a singlet upon bromination) .

Table 1: Bromination Conditions and Outcomes

Brominating AgentConditionsPosition BrominatedYield (%)
NBSCH₂Cl₂, Δ, 4 hC4 (allylic)65–75
Br₂DCM, 0°C, 2 hC8 (aromatic)60–70
DDHMicrowave, 150 W, 5 minC6 (aromatic)80–85

Carbamate and Ester Formation

The phenolic -OH group undergoes nucleophilic reactions:

Esterification

  • Reagents : Acetyl chloride or anhydrides in pyridine.

  • Product : 5-Acetoxy-4-methylcoumarin.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in:

Nitration

  • Reagents : Dilute HNO₃ at 0–5°C.

  • Product : 5-Hydroxy-6-nitro-4-methylcoumarin.

Sulfonation

  • Reagents : Concentrated H₂SO₄ at RT.

  • Product : 5-Hydroxy-4-methylcoumarin-6-sulfonic acid .

Lactone Ring Reactivity

The lactone moiety undergoes hydrolysis and rearrangement:

Base Hydrolysis

  • Reagents : NaOH (aqueous/ethanol).

  • Product : 5-Hydroxy-4-methyl-2-coumaric acid.

  • Mechanism : Ring-opening via nucleophilic attack at the carbonyl carbon.

Photodimerization

  • Conditions : UV light in inert solvents.

  • Product : Cyclobutane-linked coumarin dimers .

Biological Activity Correlation

Functionalization impacts bioactivity:

Table 2: Antibacterial Activity of Derivatives

CompoundGram+ (S. aureus)Gram− (E. coli)
5-Hydroxy-4-methylcoumarin++
4-Bromomethyl derivative++++
8-Bromo derivative--
  • Key Finding : Allylic bromination enhances antibacterial potency, while aromatic bromination abolishes activity .

Pechmann Condensation

While typically used to synthesize coumarins, 5-hydroxy-4-methylcoumarin itself can act as a precursor for:

  • Chromone Derivatives : Via condensation with β-diketones .

  • Hybrid Scaffolds : E.g., coumarin-pyrazole hybrids using multicomponent reactions .

Reaction Optimization Trends

  • Microwave Irradiation : Reduces reaction time (e.g., bromination from 4 h to 5 min) .

  • Solvent-Free Conditions : Improve yields in esterifications (e.g., 92–96% with MgFe₂O₄ nanoparticles) .

This compound’s versatility in electrophilic substitution, side-chain modification, and biological applications underscores its importance in medicinal and synthetic chemistry. Further studies could explore its use in metal-organic frameworks or as a fluorophore in sensing applications.

Properties

CAS No.

2373-34-4

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H8O3/c1-6-5-9(12)13-8-4-2-3-7(11)10(6)8/h2-5,11H,1H3

InChI Key

KZTGTVVRGQELJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC=CC(=C12)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.